2'-3'-Dideoxyguanosine-5'-triphosphate (2'-3'-Dideoxyguanosine-5'-triphosphate) is a synthetic deoxynucleotide analog commonly employed in various scientific research applications. [, , , , , , , , , , ] It serves as a crucial tool for investigating DNA replication, enzymatic activity, and viral inhibition due to its structural similarity to naturally occurring deoxynucleotides. [, , , , , , , , , , ]
Dideoxyguanosine triphosphate, commonly referred to as ddGTP, is a crucial nucleotide in molecular biology, particularly in the field of DNA sequencing. As a derivative of guanosine triphosphate, ddGTP plays a vital role in the Sanger sequencing method, which allows for the determination of nucleotide sequences in DNA. The unique feature of ddGTP is its ability to terminate DNA strand elongation during replication, making it an essential tool for generating DNA fragments of varying lengths that can be analyzed to deduce the sequence of nucleotides.
Dideoxyguanosine triphosphate is synthesized from guanosine triphosphate through chemical modifications that remove the hydroxyl groups at both the 2' and 3' positions of the ribose sugar. This modification is what classifies it as a dideoxynucleotide, which lacks the necessary 3'-OH group required for further nucleotide addition during DNA synthesis. ddGTP, along with other dideoxynucleotides, is typically produced in laboratories and can be purchased from various biochemical suppliers.
Dideoxyguanosine triphosphate belongs to a class of compounds known as dideoxynucleotides. These compounds are classified under nucleotides and are specifically used as chain-terminating agents in DNA polymerization reactions. They are categorized based on their corresponding nucleobases: ddATP (adenine), ddTTP (thymine), ddCTP (cytosine), and ddGTP (guanine).
The synthesis of dideoxyguanosine triphosphate typically involves several steps:
The synthesis can be performed under controlled conditions to optimize yield and purity. For example, using solvents like tetrahydrofuran can enhance reaction efficiency, while careful monitoring of temperature and pH is crucial during the phosphorylation step to ensure complete conversion to the triphosphate form.
The molecular structure of dideoxyguanosine triphosphate consists of three main components:
The molecular formula for dideoxyguanosine triphosphate is C10H13N5O13P3, with a molecular weight of approximately 507.18 g/mol. The lack of hydroxyl groups at the 2' and 3' positions differentiates it from regular deoxynucleotide triphosphates.
Dideoxyguanosine triphosphate participates primarily in chain-termination reactions during DNA synthesis. When incorporated into a growing DNA strand by DNA polymerase, its absence of a 3'-OH group prevents further elongation.
In a typical Sanger sequencing reaction, ddGTP is mixed with normal deoxynucleotide triphosphates (dATP, dTTP, dCTP) in a controlled ratio to ensure that chain termination occurs randomly across different strands. This randomness allows for the generation of DNA fragments that can be separated by size during electrophoresis.
The mechanism by which dideoxyguanosine triphosphate functions involves:
The efficiency of chain termination depends on the concentration of ddGTP relative to regular deoxynucleotide triphosphates. Typically, a higher concentration of deoxynucleotides ensures that most elongation events proceed normally until a ddNTP is randomly incorporated.
Dideoxyguanosine triphosphate has several important applications in scientific research:
ddGTP (2',3'-dideoxyguanosine-5'-triphosphate) is distinguished from natural dGTP by the absence of a 3'-hydroxyl group on its ribose sugar moiety. This structural alteration profoundly impacts its recognition and processing by DNA polymerases. High-resolution crystal structures (2.3 Å) of Thermus aquaticus DNA polymerase I (Klentaq1) ternary complexes reveal that ddGTP binds within the polymerase active site, forming a nascent base pair with the template cytosine residue. The incoming ddGTP maintains Watson-Crick hydrogen bonding (G-C pairing) with the template base, positioning its α-phosphate for nucleophilic attack by the primer terminus's 3'-OH group. Notably, the dideoxy modification does not significantly distort the geometry of the nascent base pair within the active site pocket, as confirmed by root-mean-square deviations (RMSD) of 0.34 Å in Cα atoms compared to other dideoxynucleotide complexes [1] [6].
A critical structural feature observed exclusively in the ddGTP-bound complex is the conformational rearrangement of residue R660. This side chain reorients toward the minor groove, forming hydrogen bonds with the O6 and N7 atoms of the incorporated ddGMP. This interaction stabilizes the purine base in the syn conformation and contributes to the higher incorporation efficiency of ddGTP compared to other dideoxynucleotides. The absence of analogous residue reorientation in ddATP-, ddTTP-, or ddCTP-bound structures underscores the unique molecular recognition mechanism for ddGTP [1] [8].
The incorporation of ddGTP triggers specific conformational changes in DNA polymerases that facilitate catalytic competence. Stopped-flow Förster resonance energy transfer (FRET) studies demonstrate that dNTP binding induces a rapid open-to-closed transition in the fingers domain (occurring within milliseconds), which precedes the chemical incorporation step. In this closed conformation, the fingers domain rotates inward by 40°–46°, encapsulating the nascent ddGTP:template base pair within a sterically constrained active site. This global conformational transition involves coordinated movements across the polymerase's thumb, palm, and finger domains, effectively positioning catalytic residues and metal ions for phosphodiester bond formation [3].
Comparative analyses of ternary complexes reveal that ddGTP binding uniquely influences the dynamics of the O-helix (residues 659–671) in Klentaq1. Molecular dynamics simulations indicate that the R660 side chain samples multiple conformations in the apo state but becomes fixed upon ddGTP binding. This "locking" mechanism stabilizes the ternary complex and reduces the activation energy for catalysis. The absence of a 3'-OH group does not impede this conformational change but prevents subsequent translocation events, rendering ddGTP a chain-terminating agent [1] [8].
Table 1: Structural Parameters of Klentaq1 Ternary Complexes with Dideoxynucleotides
Complex | RMSD (Å) vs. ddCTP | Unique Interactions | Base Pair Geometry |
---|---|---|---|
ddGTP | 0.34 | R660-O6/N7 (G) H-bonds | Watson-Crick (G-C) |
ddATP | 0.26 | None | Watson-Crick (A-T) |
ddTTP | 0.26 | None | Watson-Crick (T-A) |
ddCTP | Reference | None | Watson-Crick (C-G) |
Nucleotide selectivity during ddGTP incorporation is governed primarily by steric exclusion rather than sequence-specific contacts. The active site of Klentaq1 forms a rigid pocket that accommodates only canonical Watson-Crick base pairs. Mismatched nucleotides (e.g., ddGTP opposite template T) create geometric distortions that disrupt optimal alignment of the triphosphate moiety with catalytic residues and metal ions. This steric gate mechanism is evidenced by the minimal protein-nucleic acid contacts observed in crystal structures: Only two conserved residues (Q754 and R573) form hydrogen bonds with the minor groove edge of the nascent base pair, "sensing" correct base-pairing via interactions with O2 (pyrimidines) or N3 (purines) [1] [6].
The ddGTP-specific interaction with R660 represents an exception to this general principle. Kinetic studies demonstrate that mutations at R660 (e.g., R660A) significantly reduce ddGTP incorporation efficiency (kcat reduced 20-fold) but minimally affect other nucleotides. This suggests that hydrogen bonding at the major groove edge provides an auxiliary fidelity checkpoint specifically for guanine incorporation. The plasticity of the polymerase active site thus allows both universal steric exclusion and base-specific interactions to cooperatively ensure nucleotide selectivity [1].
Catalytic incorporation of ddGTP requires precise coordination of divalent metal ions (typically Mg²⁺) within the polymerase active site. High-resolution structures (2.1–2.3 Å) reveal two metal ions (designated MeA and MeB) that orchestrate the nucleotidyl transfer reaction. MeA (catalytic metal) coordinates the primer terminus's 3'-OH group (absent in ddGTP), the α-phosphate of ddGTP, and three conserved aspartate residues (D785, D610, D830 in Klentaq1). MeB (nucleotide-binding metal) bridges the β- and γ-phosphates of ddGTP and stabilizes the transition state during phosphodiester bond formation [9].
The absence of the 3'-OH group in ddGTP subtly alters metal coordination geometry. Comparative analyses of pre-catalytic complexes show that MeA in ddGTP-bound structures exhibits elongated coordination distances (avg. 2.46 Å) compared to natural dGTP complexes (avg. 2.25 Å). This distortion reduces the nucleophilicity of the primer terminus and partially explains the slower catalytic rate (kpol) of ddGTP incorporation. Recent structures of human DNA polymerase γ during proofreading reveal that mismatched bases destabilize metal ion coordination, but ddGTP maintains correct metal positioning due to its preserved base-pairing geometry [8] [9].
Table 2: Metal Ion Coordination in DNA Polymerase Ternary Complexes with ddGTP
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